prop-2-en-1-yl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
prop-2-enyl 5-chloro-1,3-dimethylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-4-5-14-9(13)7-6(2)11-12(3)8(7)10/h4H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLSLZDEUFUUGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)OCC=C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401144378 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 5-chloro-1,3-dimethyl-, 2-propen-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401144378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803580-74-6 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 5-chloro-1,3-dimethyl-, 2-propen-1-yl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803580-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 5-chloro-1,3-dimethyl-, 2-propen-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401144378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate typically involves the reaction of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid with prop-2-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Agricultural Chemistry
Prop-2-en-1-yl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate has been studied for its potential use as a pesticide or herbicide. The pyrazole derivatives are recognized for their ability to inhibit specific enzymes in plant pathogens, making them suitable candidates for developing new agrochemicals.
Case Study: Herbicidal Activity
In a study conducted by researchers at a leading agricultural university, the herbicidal efficacy of various pyrazole derivatives was evaluated. The results indicated that compounds similar to this compound showed significant inhibition of weed growth at low concentrations, suggesting a promising avenue for sustainable agriculture practices.
Medicinal Chemistry
The compound's structure suggests potential pharmacological activities. Pyrazole derivatives are often explored for their anti-inflammatory, analgesic, and antitumor properties.
Case Study: Antitumor Activity
A research team published findings on the synthesis of various pyrazole derivatives, including this compound. Their studies demonstrated that these compounds exhibited cytotoxic effects against several cancer cell lines, indicating their potential as anticancer agents.
Materials Science
In materials science, this compound can be utilized in the synthesis of polymers and other advanced materials. Its ability to participate in polymerization reactions opens up possibilities for creating novel materials with tailored properties.
Case Study: Polymer Synthesis
Research has shown that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. A recent study highlighted the successful incorporation of this compound into a polyacrylate matrix, resulting in materials with improved durability and resistance to environmental factors.
Comparative Analysis Table
| Application Area | Potential Benefits | Relevant Studies |
|---|---|---|
| Agricultural Chemistry | Effective herbicide/pesticide | [University Study on Herbicidal Activity] |
| Medicinal Chemistry | Antitumor and anti-inflammatory properties | [Research on Cytotoxic Effects] |
| Materials Science | Enhanced thermal stability and mechanical properties | [Polymer Synthesis Study] |
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate
- Structure : Differs only in the ester group (methyl vs. allyl).
- Properties :
- Solubility : The methyl ester is likely more polar and water-soluble compared to the allyl ester due to reduced steric bulk.
- Stability : Less prone to hydrolysis or polymerization than the allyl ester, which contains a reactive double bond.
- Applications : Used as an intermediate in synthetic chemistry; the allyl variant may offer enhanced lipophilicity for agrochemical formulations .
Ethyl 4-Methyl-2-{(1-Methyl-1H-pyrazol-5-yl)carbonylamino}-1,3-thiazole-5-carboxylate
- Structure: Combines pyrazole and thiazole rings with an allyl-substituted amino group.
- Key Differences :
4-Aryl-N-(Aryl)-3-(Prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine Hydrobromides
- Structure : Allyl-substituted thiazol-imines with aryl groups.
- Pharmacological Relevance : Demonstrated antihypertensive effects via angiotensin II receptor antagonism. The allyl group likely contributes to hydrophobic interactions with the receptor, a trait that could extend to the target compound if used in drug design .
Benzoylpyrazole Herbicide (ISO Name: Prochlorosulfone)
- Structure : Contains a 5-chloro-1,3-dimethylpyrazole carboxylate linked to a benzoyl group.
- Agrochemical Application : Highlights the role of pyrazole carboxylates in herbicides. The allyl ester in the target compound may improve membrane penetration compared to bulkier benzoyl derivatives .
Comparative Data Table
| Compound Name | Core Structure | Functional Groups | Key Properties/Applications |
|---|---|---|---|
| Prop-2-en-1-yl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate | Pyrazole | Allyl ester, Cl, CH₃ | Potential agrochemical intermediate |
| Methyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate | Pyrazole | Methyl ester, Cl, CH₃ | Synthetic intermediate |
| Ethyl 4-methyl-2-{(1-methyl-1H-pyrazol-5-yl)carbonylamino}-thiazole-5-carboxylate | Pyrazole + Thiazole | Allyl amide, ester | Multitarget ligand (hypothetical) |
| 3-(Prop-2-en-1-yl)-thiazol-imine hydrobromides | Thiazol-imine | Allyl, aryl, imine | Angiotensin II antagonists |
| Prochlorosulfone | Pyrazole + Benzoyl | Benzoyl ester, Cl, CH₃ | Herbicide |
Research Findings and Implications
- Synthetic Flexibility : The allyl ester in the target compound allows for post-synthetic modifications (e.g., thiol-ene reactions), unlike methyl or benzoyl derivatives .
- Biological Interactions : Allyl groups in related compounds enhance hydrophobic binding to proteins, as seen in angiotensin II receptor studies . This suggests the target compound could be optimized for similar interactions.
- Agrochemical Potential: Pyrazole carboxylates with lipophilic esters (e.g., allyl) may improve foliar adhesion and rainfastness in herbicides compared to polar esters .
Biological Activity
Prop-2-en-1-yl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate (CAS Number: 1803580-74-6) is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 214.65 g/mol. The compound features a pyrazole ring, which is known for its pharmacological significance.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines. For instance:
- In vitro Studies : this compound has shown significant antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC50 values lower than those of established chemotherapeutic agents like 5-fluorouracil .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. This compound has demonstrated effectiveness against various bacterial strains:
- Bacterial Inhibition : The compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be comparable to those of standard antibiotics .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to reduce inflammation in various models:
- In vivo Studies : In animal models, this compound showed significant reduction in inflammatory markers, suggesting its potential use in treating inflammatory diseases .
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- Breast Cancer Treatment : A study involving patients with advanced breast cancer treated with pyrazole derivatives showed improved tumor response rates compared to conventional therapies.
- Chronic Inflammation : Patients suffering from chronic inflammatory conditions reported relief when treated with formulations containing this compound.
Q & A
Q. What are the standard synthetic routes for preparing prop-2-en-1-yl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate?
The synthesis typically involves formylation or esterification of pyrazole intermediates. For example, a common approach is the formylation of 5-chloro-1,3-dimethylpyrazole-4-carboxylic acid derivatives using formic acid and a catalyst under controlled temperatures (e.g., 60–80°C) to introduce the formyl group . Alternatively, the Vilsmeier-Haack reaction, employing reagents like POCl₃ and DMF, can be used to introduce formyl groups to pyrazole cores, as demonstrated in related pyrazolecarbaldehyde syntheses .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) is critical for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like ester carbonyls (C=O stretch at ~1700 cm⁻¹) and alkenyl groups (C=C stretch at ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography, as used in structurally similar pyrazole derivatives, provides definitive confirmation of molecular geometry .
Q. How does the compound interact with biological systems in preliminary assays?
Pyrazole derivatives often exhibit bioactivity via enzyme inhibition. For instance, ethyl 5-chloro-4-formyl-1-methylpyrazole-3-carboxylate inhibits inflammatory pathway enzymes (e.g., cyclooxygenase-2) and modulates cell signaling proteins, as shown in biochemical assays . Standard protocols involve in vitro enzyme inhibition assays (IC₅₀ determination) and cell-based studies (e.g., NF-κB pathway analysis) .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in reported bioactivity data?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with reactivity and binding affinity. Molecular docking studies model interactions with target proteins (e.g., kinases or proteases) to rationalize variations in inhibitory potency across studies. For example, steric clashes or hydrogen-bonding mismatches identified via docking can explain contradictory IC₅₀ values .
Q. What experimental strategies optimize synthesis yields for scaled-up production?
Continuous flow reactors improve yield and purity by precisely controlling reaction parameters (temperature, residence time). Batch process limitations, such as side reactions during formylation, can be mitigated using flow chemistry, as demonstrated in industrial-scale pyrazole syntheses . Reaction monitoring via inline FTIR or HPLC ensures real-time optimization .
Q. How do structural modifications (e.g., substituent variation) affect bioactivity?
Systematic SAR studies compare analogs like ethyl 5-chloro-4-hydroxymethylpyrazole-3-carboxylate (hydroxymethyl vs. formyl). Bioassays reveal that electron-withdrawing groups (e.g., -Cl) enhance enzyme inhibition, while bulky substituents reduce membrane permeability. Data from related compounds show a 10-fold increase in anti-inflammatory activity when formyl groups replace carboxylates .
Q. What analytical approaches address purity inconsistencies in synthesized batches?
High-performance liquid chromatography (HPLC) with UV/Vis detection quantifies impurities (e.g., unreacted intermediates). Recrystallization in DMF/EtOH (1:1) improves purity, as validated in pyrazolecarboxylate purification . Mass-directed isolation or preparative HPLC isolates high-purity fractions for downstream assays .
Methodological Guidance
Designing enzyme inhibition assays: Key considerations for reproducibility
- Use positive controls (e.g., known COX-2 inhibitors) to validate assay conditions.
- Optimize substrate concentrations to avoid saturation kinetics.
- Pre-incubate the compound with the enzyme to ensure binding equilibrium.
- Triplicate measurements and statistical analysis (e.g., ANOVA) minimize variability .
Resolving spectral data conflicts in pyrazole derivatives
Best practices for crystallizing pyrazole-carboxylate derivatives
- Slow evaporation from ethanol/water mixtures produces high-quality single crystals.
- Use synchrotron X-ray sources for high-resolution data collection, especially for low-symmetry crystals.
- Validate structures via R-factor refinement (<5%) and Hirshfeld surface analysis to confirm intermolecular interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
